5-(4-Fluorophenyl)isoxazole

Catalog No.
S718013
CAS No.
138716-37-7
M.F
C9H6FNO
M. Wt
163.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)isoxazole

CAS Number

138716-37-7

Product Name

5-(4-Fluorophenyl)isoxazole

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H

InChI Key

JZCBQTRPILCIBC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=NO2)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)F
  • Heterocycles

    5-(4-Fluorophenyl)isoxazole has served as a key precursor in the synthesis of diverse heterocycles, including fused pyrazoles, triazoles, and thiadiazoles. These heterocycles exhibit a wide range of biological activities, making them attractive candidates for drug discovery efforts. [, ]

  • Pharmaceutical compounds

    The incorporation of 5-(4-fluorophenyl)isoxazole into the structure of potential drug candidates has been explored due to its potential to influence the pharmacokinetic and pharmacodynamic properties of the final molecule. Studies have reported its application in the synthesis of anticonvulsant and antiviral agents. [, ]

Material Science Applications

Research has explored the potential of 5-(4-fluorophenyl)isoxazole in the development of functional materials. Studies have investigated its application in:

  • Organic photovoltaics

    5-(4-Fluorophenyl)isoxazole has been employed as a building block in the design and synthesis of novel organic materials for photovoltaic applications. These materials have demonstrated promising potential for efficient light harvesting and conversion into electrical energy. []

  • Liquid crystals

    The introduction of 5-(4-fluorophenyl)isoxazole moieties into liquid crystal molecules has been shown to modulate their phase transition behavior and other properties relevant for display technologies. []

5-(4-Fluorophenyl)isoxazole is a heterocyclic compound characterized by a five-membered ring structure containing one nitrogen and one oxygen atom, with a fluorine-substituted phenyl group at the 5-position. Its molecular formula is C9H6FNOC_9H_6FNO, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can be critical for pharmacological efficacy.

, including:

  • Oxidation: This compound can be oxidized to form various oxidized derivatives, commonly using agents like manganese dioxide or copper chloride.
  • Reduction: Reduction reactions can convert the isoxazole ring into isoxazolines, typically employing reducing agents such as sodium borohydride.
  • Substitution: The fluorine atom on the phenyl ring allows for electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under acidic conditions .

Common Reagents and Conditions

  • Oxidation Agents: Manganese dioxide, copper chloride.
  • Reducing Agents: Sodium borohydride.
  • Substitution Reagents: Bromine or chlorine under acidic conditions.

Research indicates that 5-(4-Fluorophenyl)isoxazole exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, as well as its role in modulating various biological pathways. The compound's derivatives have shown promise in anticancer studies and may possess anti-inflammatory properties. Interaction studies have highlighted its ability to bind with specific enzymes or receptors, suggesting a multifaceted mechanism of action that warrants further investigation .

Several synthetic routes have been developed for producing 5-(4-Fluorophenyl)isoxazole:

  • Cycloaddition Reaction: A common method involves a (3 + 2) cycloaddition between an alkyne and a nitrile oxide.
  • Oxidation of Isoxazolines: This method utilizes the oxidation of isoxazolines formed through 1,3-dipolar cycloaddition of nitrile oxides to alkenes.
  • Metal-free Synthetic Routes: These methods aim to reduce costs and toxicity associated with metal-catalyzed reactions, often employing microwave-assisted techniques and solvent mixtures like dimethylformamide and isopropanol .

5-(4-Fluorophenyl)isoxazole has several notable applications:

  • Medicinal Chemistry: It serves as a lead compound in drug development, particularly for therapies targeting inflammatory diseases and cancers.
  • Chemical Research: The compound is utilized as an intermediate in synthesizing other complex organic molecules.
  • Material Science: Its unique chemical structure allows for exploration in developing new materials with specific properties.

Interaction studies involving 5-(4-Fluorophenyl)isoxazole derivatives have focused on their binding affinities with metal ions and biological targets. Complexes formed with metals like cobalt(II) have been shown to enhance the biological activity of these compounds, indicating that metal coordination can significantly alter their reactivity and therapeutic potential. Ongoing research aims to elucidate the specific molecular pathways influenced by these interactions .

Similar Compounds

Several compounds share structural similarities with 5-(4-Fluorophenyl)isoxazole. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-PhenylisoxazoleC9H7NOC_9H_7NOLacks the fluorine atom; different biological activity
5-(4-Chlorophenyl)isoxazoleC9H6ClNOC_9H_6ClNOContains chlorine instead of fluorine
5-(4-Methylphenyl)isoxazoleC10H11NOC_{10}H_{11}NOMethyl group influences chemical behavior
5-(4-Bromo-3-fluorophenyl)isoxazoleC10H7BrFNOC_{10}H_7BrFNODifferent halogen substitutions affecting reactivity

Uniqueness

The presence of the fluorine atom in 5-(4-Fluorophenyl)isoxazole enhances its lipophilicity and metabolic stability compared to its analogs. This unique substitution pattern may provide enhanced selectivity in targeting specific biological pathways, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Fluorophenyl)isoxazole

Dates

Last modified: 08-15-2023

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